REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[C:1](#[N:2])[c:3]1[s:4][c:5]2[c:6]([n:7]1)[cH:8][cH:9][c:10]([OH:12])[cH:11]2.[CH3:23][C:24](=[O:25])[CH3:26].[Cl:19][CH2:20][CH2:21][Br:22].[K+:17].[K+:18]>>[C:1](#[N:2])[c:3]1[s:4][c:5]2[c:6]([n:7]1)[cH:8][cH:9][c:10]([O:12][CH2:21][CH2:20][Cl:19])[cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nc2ccc(O)cc2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Type
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product
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Smiles
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N#Cc1nc2ccc(OCCCl)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |